molecular formula C25H21FN2O5 B2545303 4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 636989-54-3

4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2545303
CAS No.: 636989-54-3
M. Wt: 448.45
InChI Key: YSDBYMKCEAIKFZ-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone core with diverse substituents. Key structural features include:

  • Position 4: A 3,4-dimethoxybenzoyl group, providing electron-donating methoxy substituents.
  • Position 5: A 2-fluorophenyl group, introducing steric and electronic effects due to the ortho-fluorine atom.
  • Position 3: A hydroxyl group, likely critical for hydrogen bonding and pharmacological activity.

Properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5/c1-32-19-10-9-16(12-20(19)33-2)23(29)21-22(17-7-3-4-8-18(17)26)28(25(31)24(21)30)14-15-6-5-11-27-13-15/h3-13,22,29H,14H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJBMQOUYCKYQD-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as compound 1 ) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. The presence of a dimethoxybenzoyl group, a fluorophenyl moiety, and a pyridinylmethyl side chain suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compound 1 exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary tests suggest that compound 1 may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models.

In Vitro Studies

In a study conducted by Fayad et al. (2019), compound 1 was screened against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Cell LineIC50 (µM)
A54910.5 ± 0.8
HeLa7.2 ± 0.5
MCF-712.0 ± 1.0

These findings suggest that compound 1 may act through mechanisms such as DNA intercalation or inhibition of topoisomerases, which are common pathways exploited by anticancer agents.

Case Studies

A notable case study involved the evaluation of compound 1's effects on multicellular tumor spheroids, which better mimic in vivo conditions compared to traditional monolayer cultures. The study revealed that compound 1 effectively penetrated the spheroids and exhibited enhanced cytotoxicity compared to standard treatments.

Antimicrobial Activity

In antimicrobial assays, compound 1 was tested against both Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that while compound 1 may not be as potent as traditional antibiotics, it could serve as a lead compound for further modifications aimed at enhancing its antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of compound 1 was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 10 µM and above.

The proposed mechanisms through which compound 1 exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with the cell cycle and inducing apoptosis.
  • DNA Binding : Potentially leading to the inhibition of DNA-dependent enzymes.
  • Cytokine Modulation : Reducing inflammatory responses through the downregulation of cytokine production.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis by Position

Position 4 (Aroyl Group)

The 3,4-dimethoxybenzoyl group in the target compound is compared to other aroyl substituents:

Compound (Reference) Position 4 Substituent Key Properties/Effects
Target Compound 3,4-Dimethoxybenzoyl Electron-donating; enhances lipophilicity
Compound 23 () 4-Methylbenzoyl Moderate electron-donating; lower steric bulk
Compound 51 () 4-Chlorobenzoyl Electron-withdrawing; increases polarity
Compound 8p () 4-Methoxyphenyl Similar electron donation but at position 3

Key Insight : The 3,4-dimethoxybenzoyl group likely improves solubility compared to purely hydrophobic groups (e.g., 4-methylbenzoyl) while maintaining moderate electron density.

Position 5 (Aryl Group)

The 2-fluorophenyl group is compared to para- and meta-substituted analogues:

Compound (Reference) Position 5 Substituent Impact on Properties
Target Compound 2-Fluorophenyl Ortho-substitution introduces steric hindrance
Compound 10 () 4-Bromophenyl Para-halogen increases molecular weight/polarizability
Compound 25 () 3-Trifluoromethylphenyl Strong electron-withdrawing; meta-substitution
Compound 20 () 4-tert-Butylphenyl Bulky para-substitution; highly lipophilic
Position 1 (N-Substituent)

The 3-pyridinylmethyl group is contrasted with alkyl and other aromatic substituents:

Compound (Reference) Position 1 Substituent Functional Implications
Target Compound 3-Pyridinylmethyl Introduces basic nitrogen for H-bonding
Compound 23 () 2-Hydroxypropyl Enhances hydrophilicity; flexible chain
Compound 51 () 3-Methoxypropyl Ether oxygen improves solubility
Compound 15a () Unsubstituted phenyl Less steric bulk; reduced solubility

Key Insight : The pyridinylmethyl group may confer better solubility and receptor interaction compared to purely aliphatic chains.

Melting Points (MP) and Yields

Melting points reflect crystallinity, while yields indicate synthetic feasibility:

Compound (Reference) MP (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 3,4-Dimethoxybenzoyl; 2-fluorophenyl
Compound 23 () 246–248 32 4-Trifluoromethoxyphenyl
Compound 20 () 263–265 62 4-tert-Butylphenyl
Compound 30 () 245–247 18 3,5-Dichlorophenyl
Compound 8p () 141–143 64 4-Methoxyphenyl

Key Insight : Higher yields (e.g., 62% for Compound 20) correlate with less sterically hindered substituents. The target compound’s ortho-fluorine might reduce yield due to synthetic challenges.

Molecular Weight and Solubility
  • Target Compound : Molecular weight ~465 g/mol (estimated). The 3-pyridinylmethyl and hydroxyl groups enhance aqueous solubility.
  • Compound 51 () : Contains a 3-methoxypropyl chain, improving solubility over purely aromatic substituents .
  • Compound 15m (): 4-Aminophenyl group introduces polarity (MP 209–211°C) .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Trifluoromethyl (Compound 25) and chloro (Compound 30) at position 5 may enhance metabolic stability .

Hydrophilic Substituents : Hydroxypropyl (Compound 23) and pyridinylmethyl (Target) improve solubility, critical for bioavailability .

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